
Butyl 3-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 3-chlorobenzoate, also known as butyl ester of 3-chlorobenzoic acid, is an organic compound with the molecular formula C11H13ClO2. It is a derivative of benzoic acid where the hydrogen atom in the carboxyl group is replaced by a butyl group, and a chlorine atom is substituted at the third position of the benzene ring. This compound is used in various chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of butyl 3-chlorobenzoate typically involves the esterification of 3-chlorobenzoic acid with butanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction is as follows:
3-chlorobenzoic acid+butanolH2SO4butyl 3-chlorobenzoate+water
Industrial Production Methods: In industrial settings, the esterification process is optimized for higher yields and purity. This may involve the use of azeotropic distillation to remove water and drive the reaction to completion. Additionally, catalysts such as p-toluenesulfonic acid or ion-exchange resins may be employed to enhance the reaction rate.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield 3-chlorobenzoic acid and butanol.
Reduction: The compound can be reduced to butyl benzoate by catalytic hydrogenation, where the chlorine atom is removed.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) under reflux.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Major Products:
Substitution: Products depend on the nucleophile used (e.g., butyl 3-aminobenzoate, butyl 3-hydroxybenzoate).
Hydrolysis: 3-chlorobenzoic acid and butanol.
Reduction: Butyl benzoate.
Scientific Research Applications
Butyl 3-chlorobenzoate is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in organic synthesis and as a reagent in the preparation of other chemical compounds.
Biology: The compound is used in studies involving enzyme inhibition and as a model substrate in biochemical assays.
Medicine: Research into its potential pharmacological properties, including its role as a precursor in drug synthesis.
Industry: Employed in the manufacture of fragrances, plasticizers, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of butyl 3-chlorobenzoate involves its interaction with specific molecular targets. In biochemical assays, it may act as an inhibitor or substrate for enzymes, affecting their activity. The chlorine atom and ester group play crucial roles in its reactivity and interaction with biological molecules. The pathways involved often include ester hydrolysis and nucleophilic substitution reactions.
Comparison with Similar Compounds
Butyl benzoate: Lacks the chlorine substituent, making it less reactive in nucleophilic substitution reactions.
3-chlorobenzoic acid: The parent acid of butyl 3-chlorobenzoate, more acidic and less lipophilic.
Butyl 4-chlorobenzoate: Similar structure but with the chlorine atom at the fourth position, leading to different reactivity and properties.
Uniqueness: this compound is unique due to the specific positioning of the chlorine atom, which influences its chemical reactivity and interactions. This makes it particularly useful in targeted synthetic applications and research studies.
Properties
CAS No. |
63987-54-2 |
|---|---|
Molecular Formula |
C11H13ClO2 |
Molecular Weight |
212.67 g/mol |
IUPAC Name |
butyl 3-chlorobenzoate |
InChI |
InChI=1S/C11H13ClO2/c1-2-3-7-14-11(13)9-5-4-6-10(12)8-9/h4-6,8H,2-3,7H2,1H3 |
InChI Key |
UEGSDZZPMLTPSY-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC(=CC=C1)Cl |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CC=C1)Cl |
Key on ui other cas no. |
63987-54-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4'-[(2,6-Dichlorophenyl)methylene]bis[2,6-xylidine]](/img/structure/B1615518.png)
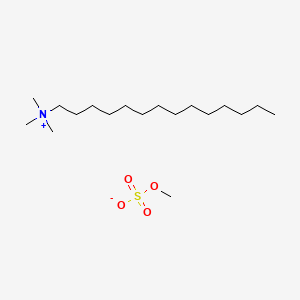
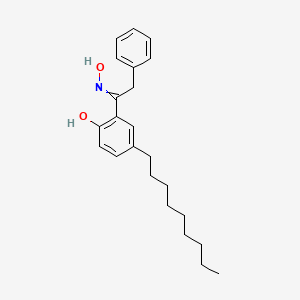
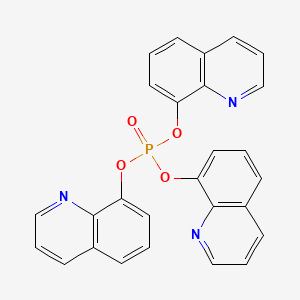
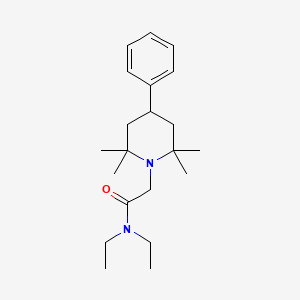
![3-[(2-Ethylhexyl)oxy]-2-hydroxypropyl palmitate](/img/structure/B1615525.png)
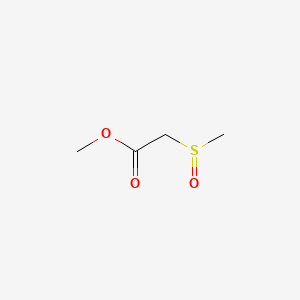
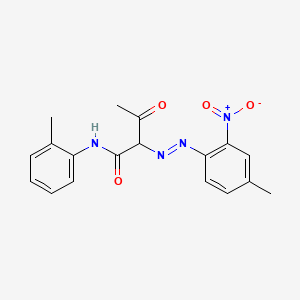
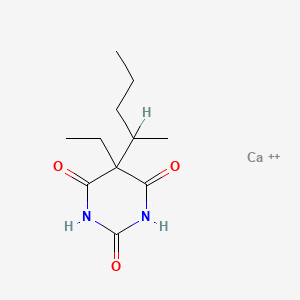
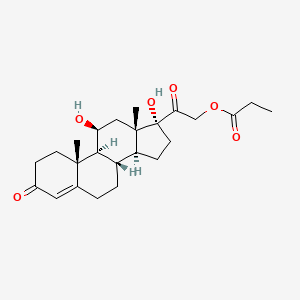
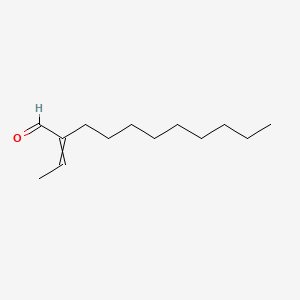
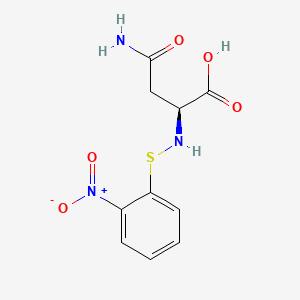
![3H-Naphth[1,8a-b]oxiren-7-ol, octahydro-4,4,7-trimethyl-](/img/structure/B1615535.png)
